molecular formula C26H29N3O4 B1250386 4-[[[2-(cyclohexylamino)-3,4-dioxo-1-cyclobutenyl]amino]methyl]-N-(4-ethoxyphenyl)benzamide

4-[[[2-(cyclohexylamino)-3,4-dioxo-1-cyclobutenyl]amino]methyl]-N-(4-ethoxyphenyl)benzamide

Cat. No.: B1250386
M. Wt: 447.5 g/mol
InChI Key: AOYDKTYYXQGYAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[[2-(cyclohexylamino)-3,4-dioxo-1-cyclobutenyl]amino]methyl]-N-(4-ethoxyphenyl)benzamide is a member of benzamides.

Scientific Research Applications

Hydrogen Bonding in Anticonvulsant Enaminones

Research on anticonvulsant enaminones, which are structurally related to the specified chemical, has highlighted their crystal structures and hydrogen bonding characteristics. This research is essential in understanding their potential as anticonvulsant agents (Kubicki, Bassyouni, & Codding, 2000).

Impurity Detection in Anti-Diabetic Drug Repaglinide

Studies have focused on detecting and characterizing impurities in Repaglinide, an anti-diabetic drug. Such research is crucial for ensuring drug purity and safety (Kancherla et al., 2018).

Anticonvulsant Activity of Enaminones

Investigations into the anticonvulsant activity of enaminones provide insight into their efficacy and potential toxicity, contributing to the development of safer anticonvulsant drugs (Scott et al., 1993).

Leukotriene D4 Antagonists and 5-lipoxygenase Inhibitors

Research on benzoheterocyclic compounds, structurally similar to the queried chemical, explores their potential as leukotriene D4 antagonists and 5-lipoxygenase inhibitors, which is significant in treating inflammatory conditions (Musser et al., 1987).

Synthesis of CCR5 Antagonists

The development of synthesis methods for CCR5 antagonists, which are chemically related, contributes to the creation of effective treatments for conditions like HIV (Ikemoto et al., 2005).

Serotonin 4 Receptor Agonist Development

Research into benzamide derivatives as serotonin 4 receptor agonists provides valuable insights for developing gastrointestinal motility drugs (Sonda et al., 2003).

Benzamide Oxime Reactions

Studies on the reactions of benzamide oxime, closely related to the queried chemical, offer insights into potential pharmacological applications (Kawashima & Tabei, 1986).

Properties

Molecular Formula

C26H29N3O4

Molecular Weight

447.5 g/mol

IUPAC Name

4-[[[2-(cyclohexylamino)-3,4-dioxocyclobuten-1-yl]amino]methyl]-N-(4-ethoxyphenyl)benzamide

InChI

InChI=1S/C26H29N3O4/c1-2-33-21-14-12-20(13-15-21)29-26(32)18-10-8-17(9-11-18)16-27-22-23(25(31)24(22)30)28-19-6-4-3-5-7-19/h8-15,19,27-28H,2-7,16H2,1H3,(H,29,32)

InChI Key

AOYDKTYYXQGYAS-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CNC3=C(C(=O)C3=O)NC4CCCCC4

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CNC3=C(C(=O)C3=O)NC4CCCCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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